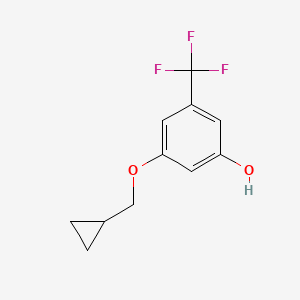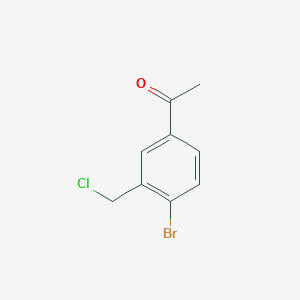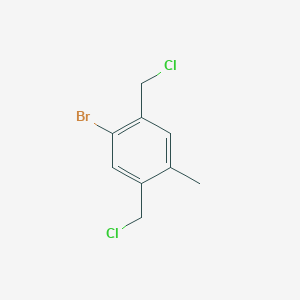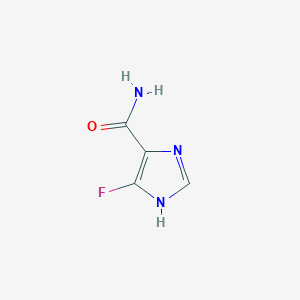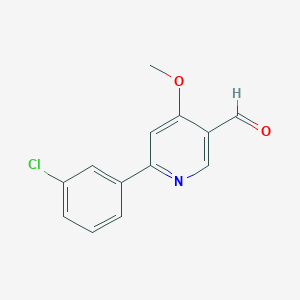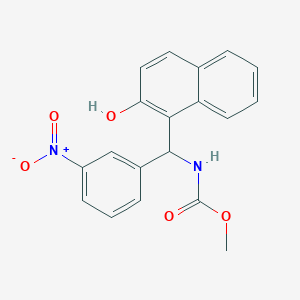
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of 2-naphthol, an aromatic aldehyde, and methyl carbamate in the presence of a catalyst. Various catalysts can be used, including magnesium hydrogen sulfate, Brønsted acidic ionic liquids, and cerium (IV) sulfate tetrahydrate . The reaction is usually carried out under solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. The use of solid acid catalysts, such as magnesium hydrogen sulfate, allows for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure short reaction times and easy workup procedures .
Chemical Reactions Analysis
Types of Reactions
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-hydroxynaphthalen-1-yl)(phenyl)methylcarbamate
- Methyl (2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate
Uniqueness
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
methyl N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C19H16N2O5/c1-26-19(23)20-18(13-6-4-7-14(11-13)21(24)25)17-15-8-3-2-5-12(15)9-10-16(17)22/h2-11,18,22H,1H3,(H,20,23) |
InChI Key |
ZHNMJOOJCPMUQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


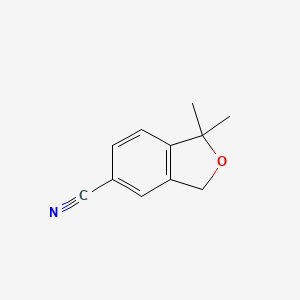

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)

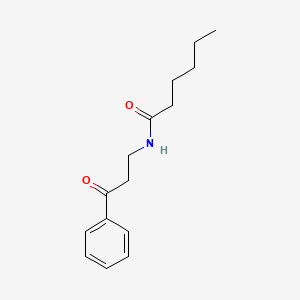
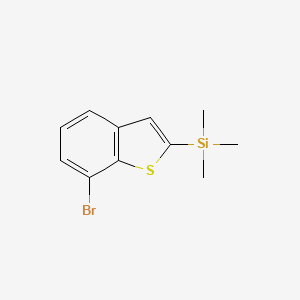
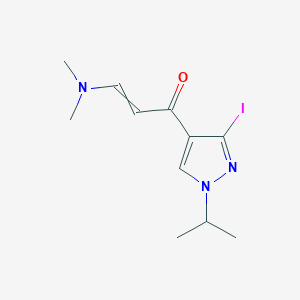
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
